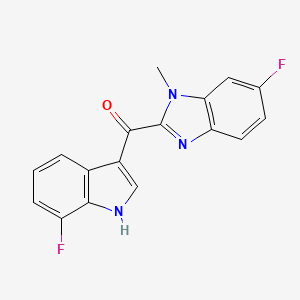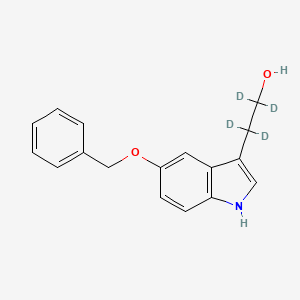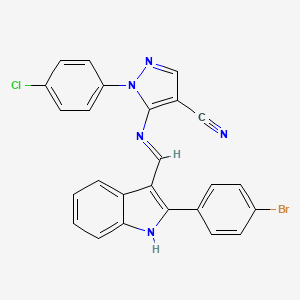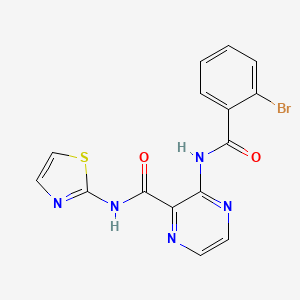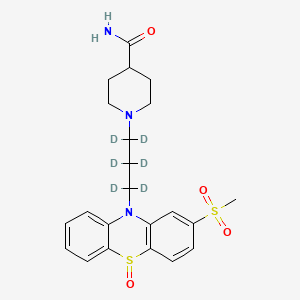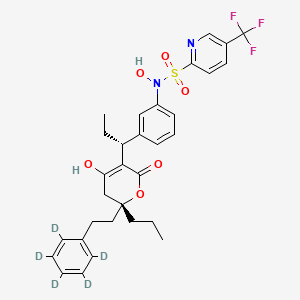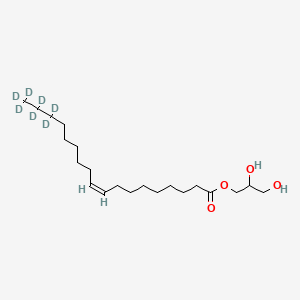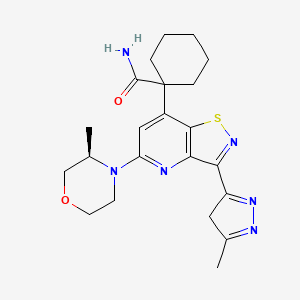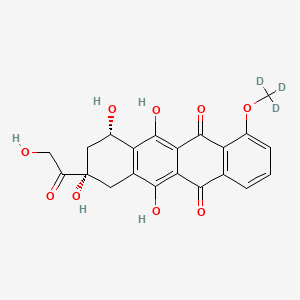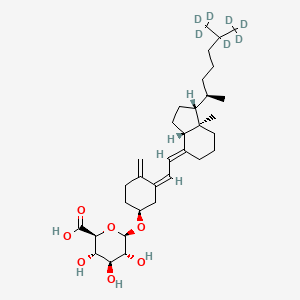
Vitamin D3 beta-D-glucuronide-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vitamin D3 beta-D-glucuronide-d7 is a labeled analog of Vitamin D3, also known as cholecalciferol. It is a biochemical compound used primarily in research settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .
Vorbereitungsmethoden
The synthesis of Vitamin D3 beta-D-glucuronide-d7 involves several steps, including the introduction of deuterium atoms into the Vitamin D3 molecule. The synthetic route typically starts with cholecalciferol, which undergoes glucuronidation to form the glucuronide conjugate. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium atoms . Industrial production methods may vary, but they generally follow similar principles, ensuring the high purity and stability of the final product.
Analyse Chemischer Reaktionen
Vitamin D3 beta-D-glucuronide-d7 can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the removal of specific functional groups .
Wissenschaftliche Forschungsanwendungen
Vitamin D3 beta-D-glucuronide-d7 has a wide range of scientific research applications. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantification studies. In biology and medicine, it serves as a tool for studying the metabolism and function of Vitamin D3, particularly in the context of bone health, immune function, and cardiovascular health . Additionally, it is used in the development of new therapeutic agents and in the investigation of the molecular mechanisms underlying various diseases .
Wirkmechanismus
The mechanism of action of Vitamin D3 beta-D-glucuronide-d7 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the regulation of calcium absorption in the gut, modulation of immune cell activity, and influence on bone mineralization .
Vergleich Mit ähnlichen Verbindungen
Vitamin D3 beta-D-glucuronide-d7 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications. Similar compounds include Vitamin D3 (cholecalciferol), Vitamin D2 (ergocalciferol), and other glucuronide conjugates of Vitamin D3. Compared to these compounds, this compound offers advantages in terms of stability and traceability in analytical studies .
Eigenschaften
Molekularformel |
C33H52O7 |
|---|---|
Molekulargewicht |
567.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H52O7/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-33(25,26)5)12-13-23-18-24(14-11-20(23)3)39-32-29(36)27(34)28(35)30(40-32)31(37)38/h12-13,19,21,24-30,32,34-36H,3,6-11,14-18H2,1-2,4-5H3,(H,37,38)/b22-12+,23-13-/t21-,24+,25-,26+,27+,28+,29-,30+,32-,33-/m1/s1/i1D3,2D3,19D |
InChI-Schlüssel |
HSMHKPFJPOTDCW-PAPHHEQCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
